6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
CAS No.:
Cat. No.: VC18775305
Molecular Formula: C18H17BrN2O3
Molecular Weight: 389.2 g/mol
* For research use only. Not for human or veterinary use.
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione -](/images/structure/VC18775305.png)
Specification
Molecular Formula | C18H17BrN2O3 |
---|---|
Molecular Weight | 389.2 g/mol |
IUPAC Name | 6-bromo-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C18H17BrN2O3/c19-15-5-4-14-16-12(15)2-1-3-13(16)17(22)21(18(14)23)7-6-20-8-10-24-11-9-20/h1-5H,6-11H2 |
Standard InChI Key | DZIHEJLGSDCGCL-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1CCN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, 6-bromo-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione, reflects its fused bicyclic core, bromine substituent at the 6-position, and morpholinoethyl side chain at the 2-position. Key features include:
Core Architecture
The benzo[de]isoquinoline-1,3-dione scaffold consists of a naphthalene backbone fused with a diketopyrrolopyrrole system, creating a planar, π-conjugated structure. Bromination at the 6-position introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Substituent Effects
The 2-(2-morpholinoethyl) group contributes to solubility in polar aprotic solvents (e.g., DMF, DMSO) and enables hydrogen bonding via the morpholine oxygen. This moiety also serves as a handle for further functionalization in sensor design .
Table 1: Molecular Properties of 6-Bromo-2-(2-morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₇BrN₂O₃ | |
Molecular Weight | 389.24 g/mol | |
Canonical SMILES | C1COCCN1CCN2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O | |
Topological Polar Surface Area | 58.9 Ų | |
Hydrogen Bond Acceptors | 5 |
Synthetic Pathways and Optimization
Key Reaction Steps
The synthesis typically begins with 4-bromo-1,8-naphthalic anhydride, which undergoes aminolysis with 4-morpholineethanamine in DMF at room temperature . The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to form the isoindole-1,3-dione core.
Table 2: Representative Synthesis Protocol
Step | Reagents/Conditions | Purpose | Yield |
---|---|---|---|
1 | 4-Bromo-1,8-naphthalic anhydride + 4-morpholineethanamine, DMF, RT, 24 h | Aminolysis and cyclization | 65–70% |
2 | Silica gel chromatography (CH₂Cl₂:MeOH 9:1) | Purification | >95% |
Analytical Characterization
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¹H NMR: Signals at δ 3.58–3.62 (m, 4H, morpholine OCH₂CH₂N) and δ 7.82–8.52 (m, 4H, aromatic H) .
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HRMS: m/z calculated for C₁₈H₁₇BrN₂O₃ [M+H]⁺: 389.0451; found: 389.0448.
Research Findings and Functional Applications
Fluorescence-Based Sensing
In a 2020 study, the compound served as a precursor to NAS-1, a bisulfite (HSO₃⁻) sensor . The morpholinoethyl side chain was replaced with a thiol-reactive group, enabling nucleophilic addition of HSO₃⁻ to the electron-deficient naphthalimide core. This reaction induced a 120 nm redshift in absorption (λₐᵦₛ = 462 → 582 nm) and fluorescence quenching (Φ = 0.45 → 0.12), permitting detection limits of 0.2 μM in aqueous media .
Table 3: Sensing Performance of NAS-1 Derivative
Parameter | Value |
---|---|
Detection Limit (HSO₃⁻) | 0.2 μM |
Linear Range | 0–50 μM |
Response Time | <2 min |
Cell Viability (U2OS) | >90% at 20 μM |
Cellular Imaging Applications
NAS-1 demonstrated compatibility with RK13 epithelial cells, localizing in lysosomes (pH 4.5–5.0) and enabling real-time tracking of HSO₃⁻ fluctuations during oxidative stress . Confocal microscopy revealed a 5-fold increase in fluorescence intensity ratio (I₅₈₀/I₅₅₀) upon HSO₃⁻ addition, confirming its utility in live-cell imaging .
Comparative Analysis with Structural Analogs
Replacing the morpholinoethyl group with a 2-hydroxyethyl side chain (as in PubChem CID 623978) reduces molecular weight to 320.14 g/mol and alters solubility . The hydroxy analog exhibits weaker fluorescence (Φ = 0.18 vs. 0.45) due to enhanced non-radiative decay via hydrogen bonding with water .
Challenges and Future Directions
While the compound’s modular synthesis supports derivatization, challenges include:
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